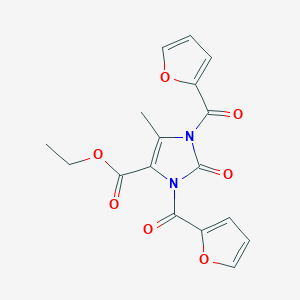

ethyl 1,3-di-2-furoyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1,3-di-2-furoyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a chemical compound belonging to the class of imidazole derivatives. Imidazole derivatives are known for their diverse applications in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of this compound and related compounds involves highly regioselective acylation and alkylation reactions. One study describes the synthesis of similar ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates via acylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alkylation with alpha-tosyloxysubstitutedacetophenones (Wen et al., 2005).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions of similar imidazole derivatives involve hydrogen bonding to form supramolecular structures in various dimensions. For instance, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit hydrogen bonding that links molecules into chains, sheets, or three-dimensional frameworks depending on the substituents (Costa et al., 2007).

Physical Properties Analysis

Physical properties such as crystal structure and packing are influenced by hydrogen bonds and molecular interactions. For example, a study on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate highlights the role of hydrogen bonds in crystal packing (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on related compounds. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrates the chemical reactivity and regioselectivity of similar compounds (Machado et al., 2011).

Applications De Recherche Scientifique

Catalysis and Synthesis

Research demonstrates the use of related imidazole derivatives in catalysis and synthesis processes. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate , an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst, has been employed for the synthesis of complex organic compounds under solvent-free conditions, highlighting the potential of imidazole derivatives in facilitating clean and efficient synthesis methods (Khaligh, 2014).

Antimicrobial Activity

Imidazole derivatives exhibit valuable biological activities, including antimicrobial effects. For example, certain 1,3,4-oxadiazole derivatives , synthesized from related chemical precursors, have shown remarkable antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). This suggests the potential for developing new antimicrobial agents from imidazole-related compounds.

Material Science

In material science, imidazole derivatives have been explored for their thermal stability and potential applications in polymer chemistry. Studies on the thermal and thermo-oxidative degradation of certain polymers and model compounds provide insights into the degradation mechanisms and stability of materials, which could be relevant for enhancing the properties of polymers using imidazole derivatives (Botelho et al., 2001).

Novel Syntheses and Heterocyclic Chemistry

The versatility of imidazole derivatives in synthesizing novel heterocyclic compounds is notable. Research has demonstrated the one-pot synthesis of imidazolone derivatives , showcasing the potential of such compounds in constructing complex heterocyclic structures, which are valuable in various pharmaceutical and chemical industries (Bezenšek et al., 2012).

Corrosion Inhibition

Imidazole derivatives have been investigated for their corrosion inhibition properties. Studies on compounds like 1-(2-ethylamino)-2-methylimidazoline reveal their efficacy as corrosion inhibitors in acid media, suggesting potential applications in protecting metals from corrosion (Cruz et al., 2004).

Mécanisme D'action

Orientations Futures

Given the wide range of biological activities demonstrated by imidazole derivatives, there is significant potential for the development of new drugs based on this structure . Continued research into the synthesis and biological activity of novel imidazole derivatives could lead to the discovery of new therapeutic agents.

Propriétés

IUPAC Name |

ethyl 1,3-bis(furan-2-carbonyl)-5-methyl-2-oxoimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7/c1-3-24-16(22)13-10(2)18(14(20)11-6-4-8-25-11)17(23)19(13)15(21)12-7-5-9-26-12/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPFPNSMGAADOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)N1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)

![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)